molecular formula C22H22N4O2 B6498193 1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one CAS No. 941905-49-3

1-[3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one

Cat. No.: B6498193
CAS No.: 941905-49-3
M. Wt: 374.4 g/mol
InChI Key: YLLGAUHGPFHSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a quinoxalin-6-yl moiety. The ketone group at position 1 is a branched 2-methylpropan-1-one. Pyrazolines are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including antitumor, antimicrobial, and antidepressant activities .

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-6-9-18-20(12-16)24-11-10-23-18)13-19(25-26)15-4-7-17(28-3)8-5-15/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLGAUHGPFHSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in substituent groups at the 3- and 5-positions of the pyrazoline core and the ketone side chain. These variations influence physicochemical properties, binding affinities, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name 3-Substituent 5-Substituent Ketone Group Key Findings References
Target Compound 4-Methoxyphenyl Quinoxalin-6-yl 2-Methylpropan-1-one Hypothesized enhanced solubility (methoxy) and DNA-targeting potential (quinoxaline). No direct activity data reported.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) 4-Fluorophenyl 4-Chlorophenyl Ethanone Electron-withdrawing substituents (F, Cl) may reduce solubility but improve metabolic stability. No biological data provided.
1-[3-(4-Methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () 4-Methylphenyl Quinoxalin-6-yl Propan-1-one Methyl group at 3-position increases lipophilicity compared to methoxy. Quinoxaline retained; activity likely similar to target compound.
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one () 2-Methyl-4-phenylquinolin-3-yl Phenyl Propane-1-one Quinoline substituent introduces bulkier aromatic system, potentially reducing solubility. Phenyl at 5-position lacks heterocyclic DNA-binding capacity.
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one () 4-Chlorophenyl 4-Isopropylphenyl Propan-1-one Chloro and isopropyl groups enhance hydrophobicity. Reported antitumor and antimicrobial activities suggest substituent-dependent efficacy.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () 4-Methoxyphenyl Phenyl — (benzothiazole substituent) Benzothiazole replaces ketone, introducing sulfur-based electronics. Antitumor and antidepressant activities reported.

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) improve solubility compared to electron-withdrawing groups (e.g., chloro, fluoro in ).

Ketone Side Chain :

  • Branched chains (e.g., 2-methylpropan-1-one in the target compound) may sterically hinder metabolic degradation compared to linear chains (propan-1-one in ).

Biological Activities: Compounds with chlorophenyl/isopropylphenyl () or benzothiazole () substituents exhibit confirmed antitumor or antimicrobial effects.

Research Findings from Structural Studies:

  • Crystallographic data (e.g., SHELXL refinement , ORTEP-3 visualization ) confirm planar geometries for pyrazoline cores, critical for stacking interactions with biological targets.
  • Dihedral angles between the pyrazoline ring and aromatic substituents (e.g., 16.83° for methoxyphenyl in ) influence molecular rigidity and binding modes.

Limitations and Contradictions:

  • and highlight conflicting effects of quinoxaline vs. quinoline moieties: quinoxaline’s smaller size may enhance penetration but reduce binding affinity compared to bulkier quinolines .
  • While reports antimicrobial activity for chlorophenyl derivatives, similar methoxyphenyl analogs (e.g., target compound) lack direct evidence, necessitating cautious extrapolation.

Notes:

  • Biological activities for the target compound are inferred from structural analogs due to absent direct data.
  • Further studies are required to elucidate the target compound’s mechanism of action and optimize substituent combinations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.